Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Thiazole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
Thiazole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and leading to various cellular responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their function. For instance, it can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to reduced nucleotide levels and subsequent inhibition of DNA and RNA synthesis . This compound also affects the metabolism of reactive oxygen species, contributing to its antioxidant properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it can be transported into cells via specific membrane transporters, where it accumulates in the cytoplasm and exerts its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . This subcellular localization is crucial for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral and antibacterial agent.
Medicine: It is being investigated for its cytotoxic activity against certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Known for its antibacterial activity.
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Exhibits cytotoxic activity against tumor cell lines.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-imino-4-oxo-1,3-thiazolidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-2-11-5(10)3-4(9)8-6(7)12-3/h3H,2H2,1H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVXLJWMOHNTOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC(=N)S1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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